6GrA1-NAc-spacer3-Biotin
Description
6GrA1-NAc-spacer3-Biotin is a synthetic glycan derivative designed for applications in glycobiology and biomedical research. The compound features a core glycan structure (6GrA1), modified with an N-acetyl (NAc) group, a three-unit polyethylene glycol (PEG)-based spacer ("spacer3"), and a terminal biotin tag. The biotin moiety enables high-affinity binding to streptavidin-coated surfaces, making it suitable for glycan array studies, pathogen-receptor interaction assays, and diagnostic platforms . The spacer3 component enhances steric accessibility, optimizing ligand presentation for binding experiments. While the exact structure of the 6GrA1 glycan core is proprietary, analogous compounds (e.g., Globopentaose derivatives) suggest it may belong to the globo-series glycolipids, which are implicated in microbial adhesion and immune recognition .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Glycan Specificity
- This compound vs. Gb5-NAcetyl-spacer3-Biotin : The 6GrA1 and Gb5 cores differ in glycan sequence, leading to divergent biological roles. Gb5 is a globo-series glycan critical for Shiga toxin recognition, whereas 6GrA1’s structure (likely a globo-family variant) may target distinct pathogens or lectins .
- 6GrA1 vs. 6GrB1 : The substitution of "A1" with "B1" in the core structure alters binding specificity. For example, 6GrB1 shows stronger affinity for galectin-3, a protein implicated in cancer metastasis, compared to 6GrA1 .
Spacer and Conjugate Design
- Spacer3: The PEG-based spacer in this compound and its analogs improves binding efficiency by reducing steric hindrance. In contrast, non-spacered compounds like LNT-N-acetyl-propargyl require alternative conjugation strategies.
- Biotin vs. BSA/Propargyl : Biotinylation facilitates streptavidin-based immobilization, ideal for high-throughput screens. BSA conjugates (e.g., LNnT-BSA) enhance solubility but lack modularity, while propargyl tags enable customizable click chemistry workflows .
Performance in Assays
- This compound demonstrates superior signal-to-noise ratios in glycan microarrays compared to BSA-conjugated variants, likely due to optimized spacer length .
- Gb5-NAcetyl-spacer3-Biotin outperforms 6GrA1 in Shiga toxin inhibition assays, highlighting core-dependent functionality .
Research Findings and Limitations
Key Studies
- A 2022 glycan array study revealed that this compound binds strongly to E. coli FimH adhesin, suggesting utility in anti-adhesion therapy development .
- Comparative stability tests showed that biotinylated compounds (e.g., 6GrA1, Gb5) exhibit lower thermal stability than BSA-conjugated analogs, necessitating cold-chain storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
